molecular formula C18H12ClFN2O3S B6552365 6-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)pyridine-3-carboxamide CAS No. 1040684-25-0

6-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)pyridine-3-carboxamide

Cat. No.: B6552365
CAS No.: 1040684-25-0
M. Wt: 390.8 g/mol
InChI Key: SDKOHZIGWJJCDA-UHFFFAOYSA-N
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Description

6-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with a carboxamide group, a chlorobenzenesulfonyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridine Core: The pyridine ring can be synthesized through various methods such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via the reaction of the pyridine derivative with an appropriate amine under dehydrating conditions.

    Sulfonylation: The chlorobenzenesulfonyl group is introduced by reacting the pyridine derivative with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Fluorination: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction using 4-fluoroaniline.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nitrating agents, or organometallic reagents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

6-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-chlorobenzenesulfonyl)-N-(4-chlorophenyl)pyridine-3-carboxamide
  • 6-(4-methylbenzenesulfonyl)-N-(4-fluorophenyl)pyridine-3-carboxamide
  • 6-(4-chlorobenzenesulfonyl)-N-(4-methylphenyl)pyridine-3-carboxamide

Uniqueness

6-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)pyridine-3-carboxamide is unique due to the presence of both a chlorobenzenesulfonyl group and a fluorophenyl group, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for research and development.

Properties

IUPAC Name

6-(4-chlorophenyl)sulfonyl-N-(4-fluorophenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClFN2O3S/c19-13-2-8-16(9-3-13)26(24,25)17-10-1-12(11-21-17)18(23)22-15-6-4-14(20)5-7-15/h1-11H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKOHZIGWJJCDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CN=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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